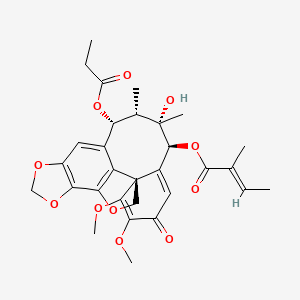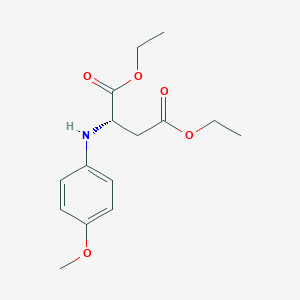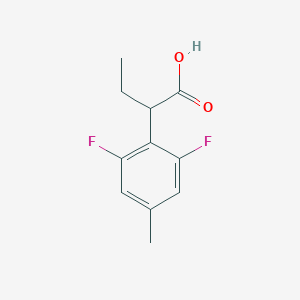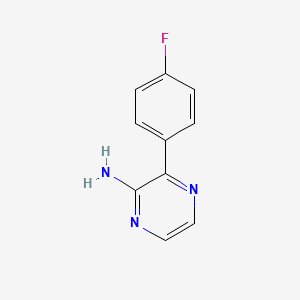![molecular formula C9H9BrOS B15239773 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15239773.png)
1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound featuring a brominated thiophene ring attached to a cyclopropane carbaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde typically involves the bromination of thiophene followed by a series of reactions to introduce the cyclopropane and carbaldehyde functionalities. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the brominated thiophene with a cyclopropane derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other groups via nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid.
Reduction: 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its mechanism may involve interaction with specific molecular targets, leading to modulation of biological pathways. For example, its anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways .
Comparación Con Compuestos Similares
5-Bromothiophene-2-carbaldehyde: Shares the brominated thiophene structure but lacks the cyclopropane moiety.
Cyclopropane-1-carbaldehyde: Contains the cyclopropane carbaldehyde structure but lacks the brominated thiophene ring.
Uniqueness: 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of a brominated thiophene ring and a cyclopropane carbaldehyde moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C9H9BrOS |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
1-[(5-bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H9BrOS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2,6H,3-5H2 |
Clave InChI |
PPEPEUNKMKMWNM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC=C(S2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)



![3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239737.png)



![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)




